molecular formula C16H16O3S B1359392 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898779-28-7

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1359392
M. Wt: 288.4 g/mol
InChI Key: ZAAZPLQLZPHNTA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2,5-DMBT) is an organic compound belonging to the family of thiophene derivatives. 2,5-DMBT has been widely studied due to its unique properties and potential applications in various fields. 2,5-DMBT has been found to have antioxidant, antifungal, antibacterial, antidiabetic, anti-inflammatory, and anticancer activities, as well as being a potential agent for the treatment of neurological disorders.

Scientific Research Applications

Electrochromic Properties

  • Asymmetric structure polymers derived from compounds including thiophene derivatives demonstrate potential application in electrochromic devices. The introduction of different linked positions and units such as ethoxylene dioxy thiophene alters the electrochromic properties, enabling applications like color-changing surfaces and smart windows (Hu et al., 2019).

Synthesis of Novel Derivatives

  • Efficient synthesis of novel thiophene derivatives, including those similar to 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, has been achieved. These derivatives are critical in developing new compounds for various applications (Rangnekar & Mavlankar, 1991).

Photostabilization in Polymer Science

  • Thiophene derivatives have been utilized as photostabilizers for poly(vinyl chloride), showcasing their importance in enhancing the durability of plastics against UV radiation. This application is crucial in materials science for prolonging the life of polymer-based products (Balakit et al., 2015).

Photophysical and Optoelectronic Applications

  • Thiophene derivatives show promising applications in photonic, sensor, and optoelectronic devices due to their photophysical properties. Studies on thiophene-substituted compounds have revealed their potential in the development of advanced electronic and optical materials (Naik et al., 2019).

Antimicrobial and Antioxidant Activities

  • Certain thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant properties. These findings open possibilities for their use in medical and biochemical applications (Queiroz et al., 2007).

Solar Cell Applications

  • Novel organic sensitizers containing thiophene units have been developed for solar cell applications. These sensitizers show high efficiency in converting photons to current, highlighting their role in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

(3,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-10-3-4-12(9-11(10)2)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAZPLQLZPHNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641982
Record name (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898779-28-7
Record name (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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